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Compound of Interest

Compound Name: 2-Amino-5-ethoxybenzamide

CAS No.: 1250898-29-3

Cat. No.: B581522

Get Quote

Executive Summary
2-Amino-5-ethoxybenzamide (CAS: 1250898-29-3) is a critical pharmaceutical intermediate,

primarily utilized in the synthesis of prokinetic agents such as Itopride and other bioactive

benzamide derivatives. Its structural integrity is defined by a trisubstituted benzene ring

featuring an electron-donating amino group (

) ortho to an amide moiety (

) and an ethoxy group (

) at the meta position relative to the amide.

This guide provides a definitive reference for the spectroscopic identification of 2-Amino-5-
ethoxybenzamide. It moves beyond simple data listing to explain the causality of spectral

features, enabling researchers to validate synthesis outcomes and detect common impurities

like 5-ethoxy-2-nitrobenzamide.
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Molecular Structure & Physicochemical Profile[1][2]
[3][4][5]
The molecule exhibits a "push-pull" electronic system where the amino and ethoxy groups

donate electron density into the ring, while the amide group acts as a weak acceptor. This

electronic environment significantly influences the NMR chemical shifts.
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Figure 1:Substituent effects on the aromatic core. The interplay of the Amino and Ethoxy

groups creates distinct shielding zones observable in NMR.

Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is the first line of defense in confirming molecular identity. The analysis is

typically performed using Electrospray Ionization (ESI) in Positive Mode.

Ionization Mode: ESI(+)

Molecular Ion:

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the molecule

follows a predictable fragmentation pattern useful for structural confirmation.
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Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the N-H stretching vibrations of the primary amine and amide,

along with the characteristic ether linkage.

Experimental Protocol:

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Resolution:
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Nuclear Magnetic Resonance (NMR)
This is the definitive method for confirming the substitution pattern. The data below is

standardized for DMSO-

at 400 MHz.

H NMR Analysis
The aromatic region (6.5–7.5 ppm) is critical. We expect an AMX spin system (three non-

equivalent protons).
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C NMR Analysis
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Experimental Synthesis & Workflow
To provide context for the spectral data, the standard synthesis route involves the reduction of

the nitro-precursor. This is the most common source of impurities.

Synthetic Pathway
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Figure 2:Synthesis and impurity origin.[2][3][4][5][6][7] The presence of peaks >8.0 ppm in

H NMR suggests incomplete reduction (nitro group deshielding).
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Sample Preparation Protocol for NMR
Mass: Weigh 5–10 mg of the solid sample.

Solvent: Add 0.6 mL of DMSO-

. CDCl

is not recommended due to poor solubility and broadening of amide protons.

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced

correctly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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